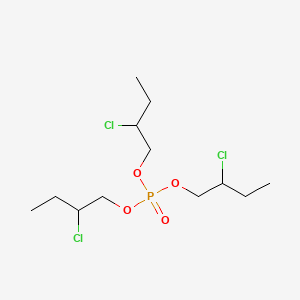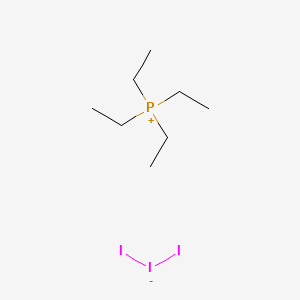
Tetraethylphosphonium triiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraethylphosphonium triiodide is an organophosphorus compound characterized by the presence of a phosphonium cation and a triiodide anion
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraethylphosphonium triiodide can be synthesized through the reaction of tetraethylphosphonium bromide with iodine in an appropriate solvent. The reaction typically involves the following steps:
- Dissolution of tetraethylphosphonium bromide in a solvent such as acetonitrile.
- Addition of iodine to the solution under controlled conditions.
- Stirring the mixture at room temperature until the reaction is complete.
- Isolation of the product by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Tetraethylphosphonium triiodide undergoes various chemical reactions, including:
Oxidation: The triiodide anion can participate in oxidation reactions, converting to iodine and other iodine-containing species.
Reduction: The compound can be reduced to form lower oxidation state phosphorus compounds.
Substitution: The phosphonium cation can undergo nucleophilic substitution reactions, where the ethyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Iodine and phosphonium derivatives.
Reduction: Lower oxidation state phosphorus compounds.
Substitution: Substituted phosphonium salts.
Scientific Research Applications
Tetraethylphosphonium triiodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of alkyl iodides from alcohols.
Biology: The compound’s ability to release iodine makes it useful in biological studies involving iodine metabolism and thyroid function.
Industry: Used in the synthesis of other organophosphorus compounds and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of tetraethylphosphonium triiodide involves the interaction of the triiodide anion with target molecules. The triiodide anion can act as an oxidizing agent, transferring iodine atoms to substrates. This process can lead to the formation of iodinated products and the release of iodine, which can further participate in various biochemical and chemical pathways.
Comparison with Similar Compounds
Tetraethylphosphonium bromide: Similar cation but different anion, used in different chemical reactions.
Phosphonium iodides: Compounds with similar cationic structures but varying anionic components.
Triiodide salts: Compounds containing the triiodide anion but different cations.
Uniqueness: Tetraethylphosphonium triiodide is unique due to the combination of the tetraethylphosphonium cation and the triiodide anion, which imparts distinct chemical properties and reactivity. Its ability to participate in both oxidation and substitution reactions, along with its applications in various fields, sets it apart from other similar compounds.
Properties
CAS No. |
73790-48-4 |
|---|---|
Molecular Formula |
C8H20I3P |
Molecular Weight |
527.93 g/mol |
IUPAC Name |
tetraethylphosphanium;triiodide |
InChI |
InChI=1S/C8H20P.I3/c1-5-9(6-2,7-3)8-4;1-3-2/h5-8H2,1-4H3;/q+1;-1 |
InChI Key |
IZYWDTIYLMINNS-UHFFFAOYSA-N |
Canonical SMILES |
CC[P+](CC)(CC)CC.I[I-]I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


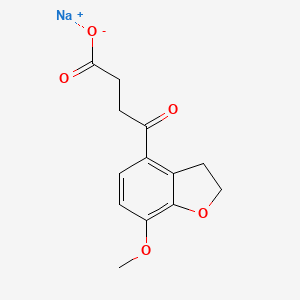
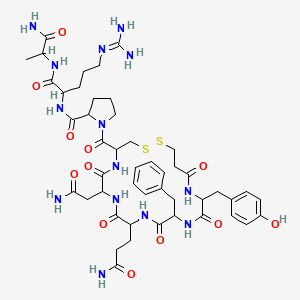
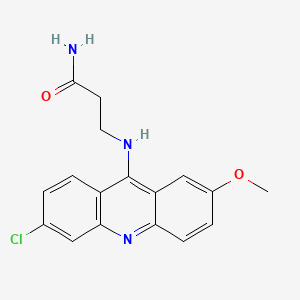

![3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid](/img/structure/B14442189.png)

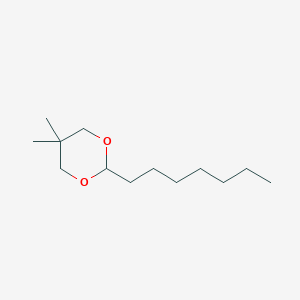
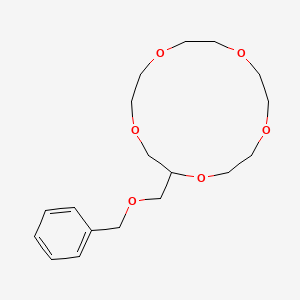
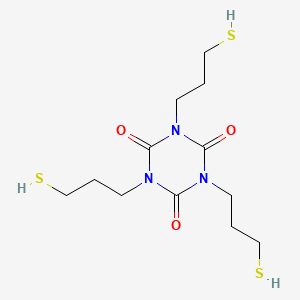
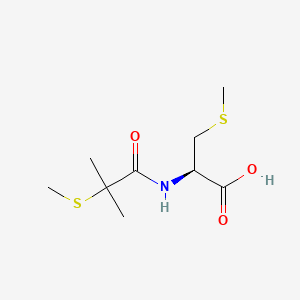
![1-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1,2-dihydronaphthalen-1-ol](/img/structure/B14442218.png)
![Dichloro[(chlorodisulfanyl)methoxy]methane](/img/structure/B14442234.png)
![11-Oxa-2,3,8,9-tetraazadispiro[4.0.4~6~.1~5~]undecane](/img/structure/B14442242.png)
